Tirilazad (mesylate hydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

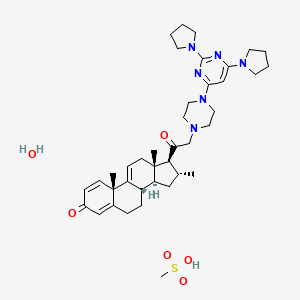

Tirilazad (mesylate hydrate), also known as tirilazad mesylate, is a synthetic compound that belongs to the class of lazaroids. It is primarily used as an antioxidant and neuroprotective agent. Tirilazad (mesylate hydrate) has been studied for its potential therapeutic effects in conditions such as aneurysmal subarachnoid hemorrhage and chronic pancreatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tirilazad (mesylate hydrate) involves multiple steps, starting from the appropriate precursor moleculesThe reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of Tirilazad (mesylate hydrate) involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Tirilazad (mesylate hydrate) undergoes various chemical reactions, including:

Oxidation: Tirilazad (mesylate hydrate) can be oxidized to form different oxidation products.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: Tirilazad (mesylate hydrate) can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in the reactions involving Tirilazad (mesylate hydrate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .

Major Products Formed

The major products formed from the reactions of Tirilazad (mesylate hydrate) depend on the type of reaction it undergoes. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups .

Scientific Research Applications

Tirilazad (mesylate hydrate) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study antioxidant mechanisms and redox reactions.

Biology: Investigated for its effects on cellular oxidative stress and its potential to protect cells from damage.

Medicine: Studied for its neuroprotective effects in conditions like aneurysmal subarachnoid hemorrhage and chronic pancreatitis.

Industry: Used in the development of antioxidant formulations and as a reference compound in the testing of new antioxidant drugs .

Mechanism of Action

Tirilazad (mesylate hydrate) exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets of Tirilazad (mesylate hydrate) include reactive oxygen species and various cellular pathways involved in oxidative stress responses. By neutralizing free radicals, Tirilazad (mesylate hydrate) helps protect cells from oxidative damage and supports cellular health .

Comparison with Similar Compounds

Tirilazad (mesylate hydrate) is unique among similar compounds due to its specific structure and antioxidant properties. Similar compounds include other lazaroids and antioxidants like emoxipine and edaravone. Compared to these compounds, Tirilazad (mesylate hydrate) has shown distinct advantages in terms of stability and efficacy in certain medical conditions .

List of Similar Compounds

- Emoxipine

- Edaravone

- Other lazaroids

Tirilazad (mesylate hydrate) stands out due to its unique chemical structure and the specific pathways it targets, making it a valuable compound in both research and therapeutic applications .

Biological Activity

Tirilazad mesylate hydrate, known by its developmental code U-74006F, is a synthetic compound classified as a 21-aminosteroid and belongs to a group of agents known as lazaroids. This compound is primarily recognized for its potent antioxidant properties, particularly in the context of neuroprotection during oxidative stress. It inhibits lipid peroxidation, a critical process that contributes to cellular damage, especially in neurological tissues. The chemical formula of tirilazad mesylate is C₃₉H₅₆N₆O₅S, with a molecular weight of approximately 688.99 g/mol.

Tirilazad mesylate functions primarily as an antioxidant by scavenging free radicals and stabilizing cell membranes. It reacts with lipid peroxyl and hydroxyl radicals, which are generated during oxidative reactions, particularly those involving iron-catalyzed lipid peroxidation. This mechanism is crucial for preventing cellular damage in microvascular and nervous tissues.

Key Mechanisms

- Inhibition of Lipid Peroxidation : Tirilazad prevents the oxidative degradation of lipids, thereby preserving cellular integrity.

- Calcium Homeostasis : The compound has been shown to aid in the recovery of cortical extracellular calcium levels following ischemic events, which is vital for neuronal function .

- Protection of Antioxidants : It protects essential antioxidants such as vitamins C and E from oxidative degradation within the central nervous system.

Neuroprotective Effects

Tirilazad mesylate has been extensively studied for its neuroprotective effects in various models of cerebral ischemia and traumatic brain injury. Its administration has demonstrated significant reductions in neuronal death and edema following hypoxic-ischemic events.

Case Studies

- Cerebral Ischemia in Gerbils : In a study involving gerbils subjected to unilateral carotid artery occlusion, tirilazad treatment resulted in a significant preservation of brain vitamin E levels (27% loss compared to 60% in control) and improved recovery of cortical extracellular calcium levels post-reperfusion .

- Aneurysmal Subarachnoid Hemorrhage (SAH) : A Phase III clinical trial indicated that tirilazad reduced mortality and improved neurological recovery in patients three months after SAH onset. The compound significantly reduced blood-brain barrier damage in animal models subjected to SAH .

Comparison with Other Antioxidants

| Compound Name | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| N-acetylcysteine | Amino acid derivative | Antioxidant, mucolytic agent | Precursor to glutathione |

| Mannitol | Sugar alcohol | Osmotic diuretic, neuroprotective | Reduces cerebral edema |

| Idebenone | Ubiquinone analog | Antioxidant, improves mitochondrial function | Lipophilic nature enhances bioavailability |

| Vitamin E | Fat-soluble vitamin | Antioxidant properties | Naturally occurring compound |

| Coenzyme Q10 | Ubiquinone | Cellular energy production and antioxidant | Essential for mitochondrial function |

Tirilazad mesylate's unique structure allows it to effectively inhibit lipid peroxidation while lacking the hormonal activity associated with glucocorticoids, making it particularly suitable for neuroprotection.

Limitations and Future Research

Despite its promising profile, clinical use of tirilazad mesylate has been limited due to concerns regarding long-term safety and efficacy. Further research is required to establish comprehensive safety profiles and therapeutic potentials across various neurological disorders.

Properties

CAS No. |

111793-42-1 |

|---|---|

Molecular Formula |

C39H58N6O6S |

Molecular Weight |

739.0 g/mol |

IUPAC Name |

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid;hydrate |

InChI |

InChI=1S/C38H52N6O2.CH4O3S.H2O/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4;/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4);1H2/t26-,29-,31+,35-,37+,38+;;/m1../s1 |

InChI Key |

NTRLSGIBUFLYST-VFTWSTDHSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O |

Key on ui other cas no. |

149042-61-5 |

Related CAS |

110101-67-2 (Parent) 110101-66-1 (Parent) 75-75-2 (Parent) |

Synonyms |

21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate Freedox pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate tirilazad tirilazad mesylate tirilazad mesylate hydrate U 74006F U-74006 U-74006F U74006F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.